2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
Description
This compound belongs to the tetrahydropyrimidobenzimidazole class, characterized by a fused bicyclic core structure combining pyrimidine and benzimidazole moieties. The molecule features a 2-oxo group on the tetrahydropyrimidine ring and an N-[3-(trifluoromethyl)phenyl]carboxamide substituent at position 4 (Figure 1).
The synthesis of this compound involves the reaction of 2-aminobenzimidazole with maleic anhydride, forming the tetrahydropyrimidobenzimidazole core, followed by amidation with 3-(trifluoromethyl)aniline . Structural elucidation is typically performed via X-ray crystallography (using programs like SHELX ) and spectroscopic methods (¹H/¹³C NMR, IR, HRMS) .
Properties
Molecular Formula |
C18H13F3N4O2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)10-4-3-5-11(8-10)22-16(27)14-9-15(26)24-17-23-12-6-1-2-7-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26) |
InChI Key |
PPRYXGCDBNVLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalent, followed by cyclization to form the benzimidazole core . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound contains a tetrahydropyrimido[1,2-a]benzimidazole core , a carboxamide group , and a trifluoromethyl (CF₃) substituent . These elements dictate its reactivity:
-
Tetrahydropyrimidine ring : Susceptible to ring-opening or rearrangement under acidic/basic conditions.
-
Carboxamide group : Prone to hydrolysis or nucleophilic attack due to the amide linkage.
-
CF₃ substituent : Electron-withdrawing, enhancing stability of adjacent functional groups but potentially directing regioselectivity in electrophilic/oxidative processes.
2.1. Hydrolysis of the Carboxamide Group
Amide hydrolysis is a common reaction for such derivatives. Under acidic or basic conditions, the carboxamide could undergo:
-
Acidic hydrolysis : Conversion to a carboxylic acid.
-
Basic hydrolysis : Potential formation of an amine or ammonium salt.
This reactivity is analogous to other amide-containing heterocycles, such as tetrahydropyrimidine derivatives .
2.2. Oxidative Dimerization
Inspired by oxidative dimerization studies in similar systems (e.g., thienopyridine derivatives oxidized by hypochlorite), the tetrahydropyrimido[1,2-a]benzimidazole core may undergo analogous transformations . For example:
-
Intermolecular cross-linking : Formation of dimerized products via cleavage of N–H or C–C bonds under oxidative conditions.
-
Mechanistic dependence on solvent : Solvent polarity may influence reaction pathways, as observed in thienopyridine oxidation studies .
2.3. Ring-Opening Reactions
The tetrahydropyrimidine ring may undergo ring-opening under:
-
Protic conditions : Acidic cleavage of the six-membered ring.
-
Nucleophilic attack : Reaction with nucleophiles (e.g., amines, alcohols) at electrophilic positions.
Stability and Reaction Conditions
Scientific Research Applications
2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological activity . The compound’s mechanism of action may involve the inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Similarities and Substituent Variations
The tetrahydropyrimidobenzimidazole core is conserved across analogs, but variations in the carboxamide substituent significantly alter physicochemical and pharmacological properties. Key analogs include:
Physicochemical and Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The CF₃ group (target compound) increases resistance to oxidative metabolism, whereas the CH₃ group (4-methylphenyl analog) may enhance solubility but shorten half-life .
- Steric Effects : The bulky biphenyl derivative () could hinder membrane permeability but improve target engagement through extended aromatic interactions .
Biological Activity
The compound 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide represents a novel addition to the class of benzimidazole derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article presents a detailed overview of the biological activity associated with this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural characteristics contribute to its biological activity by influencing interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential applications in medicinal chemistry.
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit substantial anticancer properties. For instance, compounds similar in structure to our compound have shown efficacy against multiple cancer cell lines. A study demonstrated that benzimidazole derivatives could inhibit growth in leukemia and melanoma cell lines at concentrations around . The specific compound under review may share these properties due to its structural similarities.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial effects. A comparative analysis showed that certain trifluoromethyl-substituted benzimidazoles exhibited significant activity against Gram-positive bacteria . The presence of the trifluoromethyl group in our compound suggests enhanced lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory activity of benzimidazole derivatives has been documented extensively. Compounds similar to our target have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process . It is hypothesized that our compound may exhibit similar inhibitory effects based on its structural framework.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds closely related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
